5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It is being investigated for its potential as an anticancer agent and for its antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,4-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has a unique triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for medicinal chemistry research .
Biological Activity
5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several methods, including the Buchwald-Hartwig cross-coupling reaction and azide-nitrile cycloaddition. These methods allow for the efficient formation of triazole derivatives with high yields and purity. The compound can be synthesized by reacting appropriate aryl halides with 5-amino-1H-1,2,3-triazole under palladium catalysis conditions .
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antitumor Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole have shown IC50 values ranging from 0.13 µM to 83.9 µM against various tumor cells such as HeLa and HT-29 . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the triazole ring enhances cytotoxicity.
Antiviral and Antifungal Properties
Triazole derivatives are known for their antiviral and antifungal properties. The presence of the triazole moiety contributes to the inhibition of fungal growth and viral replication. In particular, compounds with similar structures have been reported to exhibit effective inhibition against pathogens like Candida albicans and various strains of viruses .
The mechanisms underlying the biological activities of these compounds often involve interference with cellular processes such as DNA replication and protein synthesis. For example, some triazoles act as inhibitors of key enzymes in metabolic pathways crucial for cancer cell survival .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Antitumor Efficacy : A study evaluated a series of triazole-containing compounds against MRC-5 (non-tumor) and various tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth in tumor cells while sparing non-tumor cells .
- Antifungal Activity : In another investigation focusing on antifungal properties, a derivative similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole was tested against multiple fungal strains. The compound exhibited significant antifungal activity with an IC50 value lower than standard antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key aspects include:
Substituent | Effect on Activity |
---|---|
Methyl groups | Increase lipophilicity and activity |
Electron-withdrawing groups | Enhance binding affinity to targets |
Aromatic rings | Improve stability and solubility |
The presence of methyl groups at positions 2 and 3 on the phenyl ring has been linked to increased potency against various biological targets .
Properties
IUPAC Name |
5-amino-1-(2,3-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNDZDAHGSLSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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